Product packaging for Bixafen-desmethyl(Cat. No.:CAS No. 1655498-06-8)

Bixafen-desmethyl

Cat. No.: B1434714
CAS No.: 1655498-06-8
M. Wt: 400.2 g/mol
InChI Key: XTKWJIRAAGGZFP-UHFFFAOYSA-N
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Description

Bixafen-desmethyl is a key metabolite of the fungicide Bixafen, which is a succinate dehydrogenase inhibitor (SDHI) in FRAC group 7 used to control major foliar diseases in cereals . This compound is offered as a high-purity reference material to support analytical and environmental research. Researchers utilize this compound primarily as a standard in residue analysis, crucial for monitoring environmental fate and ensuring compliance with regulatory limits in food and feed commodities . The product is provided as a solution in acetonitrile and requires storage at 2-8°C . As an analytical standard, it is intended for research use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Handling should be performed by trained professionals using appropriate personal protective equipment, as the solvent acetonitrile is highly flammable and harmful . CAS Number : 1655498-06-8 Molecular Formula : C₁₇H₁₀Cl₂F₃N₃O Molecular Weight : 400.18 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H10Cl2F3N3O B1434714 Bixafen-desmethyl CAS No. 1655498-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(3,4-dichlorophenyl)-4-fluorophenyl]-5-(difluoromethyl)-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F3N3O/c18-12-3-1-8(5-13(12)19)10-6-9(20)2-4-14(10)24-17(26)11-7-23-25-15(11)16(21)22/h1-7,16H,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKWJIRAAGGZFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)NC(=O)C3=C(NN=C3)C(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Metabolic Pathways and Biotransformation of Bixafen Desmethyl

In Vivo Metabolic Fate

Studies in rats have shown that bixafen (B1247100) is rapidly absorbed and extensively metabolized, with bixafen-desmethyl being the most predominant metabolite identified. vkm.novkm.no

ADME studies in rats using radiolabelled bixafen provide insight into the formation and processing of this compound. who.int After oral administration, bixafen is well-absorbed, with approximately 83-86% of the dose being absorbed. vkm.no The parent compound, bixafen, undergoes demethylation in the pyrazole (B372694) ring to form this compound. who.intapvma.gov.au This is a major metabolic reaction. who.int

Once formed, this compound can undergo further metabolic transformations. who.intvkm.no Hydroxylation is a significant pathway, occurring at various positions on the molecule, particularly on the fluoro-phenyl ring. vkm.no This leads to the formation of hydroxylated compounds. who.int Additionally, this compound can be conjugated with glutathione. vkm.no

Excretion of bixafen and its metabolites, including this compound, is rapid and extensive, primarily occurring through the feces. apvma.gov.au The majority of the administered dose is eliminated within 24 to 72 hours, indicating a low potential for bioaccumulation. vkm.noapvma.gov.au In laying hens, this compound was a major metabolite found in tissues and eggs, constituting 26–39% of the total radioactive residue (TRR) in eggs, 35–51% in muscle, 19–20% in fat, and 24–26% in liver. apvma.gov.au Similarly, in lactating goats, this compound was a main component identified as a major residue in nearly all matrices. regulations.gov

Table 1: Distribution of this compound in Laying Hens (% of Total Radioactive Residue)

Tissue/Product This compound (% TRR)
Eggs 26-39%
Muscle 35-51%
Fat 19-20%
Liver 24-26%

Data sourced from a study on laying hens orally administered with 14C-bixafen. apvma.gov.au

Environmental Biotransformation

The transformation of this compound in the environment is a critical factor in determining its persistence and potential for movement into different environmental compartments.

In aerobic soil environments, the degradation of bixafen is very slow, with this compound being one of the identified metabolites. vkm.nofao.org Laboratory studies under aerobic conditions have shown that bixafen is highly persistent. vkm.nopublications.gc.ca The formation of this compound from the parent compound is a result of N-demethylation without cleavage of the molecule. regulations.gov

The degradation of bixafen in soil appears to follow biphasic kinetics. fao.org An initial, more significant degradation is observed, followed by a much slower decline. fao.org While bixafen itself is very persistent with a half-life of over a year in laboratory studies, its metabolite this compound (M21) was not detected above the limit of quantification in some field dissipation studies. vkm.nofao.org However, other studies have identified it as a minor but stable degradate. regulations.gov

Bixafen is considered to be highly persistent in soil under both aerobic and anaerobic conditions. publications.gc.caregulations.gov Consequently, its metabolite, this compound, is also expected to persist. regulations.gov The primary degradation pathway in soil involves the slow biodegradation of bixafen. regulations.gov

Besides this compound, other minor degradation products are formed from the cleavage of the pyrazole and dichlorophenyl rings of the parent bixafen molecule. regulations.gov These include bixafen-pyrazole-4-carboxylic acid (M42) and the tautomers of this compound-pyrazole-4-carboxylic acid (M44 & M45). regulations.gov These degradates are generally formed at very low concentrations. regulations.gov

Table 2: Degradation Products of Bixafen in Soil

Degradation Product Code Formation Pathway
This compound M21 N-demethylation
Bixafen-pyrazole-4-carboxylic acid M42 Hydrolytic Cleavage (anaerobic)
This compound-pyrazole-4-carboxylic acid (tautomers) M44 & M45 Cleavage plus N-demethylation (aerobic)

Based on data from soil metabolism studies. regulations.gov

The uptake and metabolism of bixafen residues from the soil by subsequent crops are important considerations. Confined rotational crop studies have shown that this compound is a major metabolite found in various rotational crops like wheat, Swiss chard, and turnips. regulations.gov

In these studies, this compound was detected at significant levels, sometimes exceeding the concentration of the parent bixafen, particularly in later rotational plantings. regulations.gov For instance, in wheat matrices and turnip roots from the second rotation, the percentage of total radioactive residue identified as this compound was higher than that of bixafen. regulations.gov The metabolic pathway in rotational crops primarily involves the desmethylation of the pyrazole ring to form this compound. regulations.gov This can be followed by the hydrolytic cleavage of this compound to yield this compound-pyrazole-4-carboxylic acid (M44). regulations.gov The metabolites identified in primary and rotational crops are largely the same. amazonaws.com

Due to the persistence of bixafen in soil, there is a potential for residues of bixafen and its metabolite this compound to be present in rotational crops. bund.defao.org

Analytical Methodologies for Bixafen Desmethyl Quantification

Extraction and Sample Preparation Techniques

The initial and critical step in the analysis of Bixafen-desmethyl involves its extraction from the sample matrix, followed by purification to remove interfering substances. The choice of technique is dependent on the nature of the sample.

A common approach for extracting this compound, along with its parent compound bixafen (B1247100), from plant and animal tissues involves homogenization with a mixture of acetonitrile (B52724) and water, typically in a 4:1 (v/v) ratio. fao.orgregulations.gov For fatty samples, a partitioning step with n-hexane and acetonitrile is employed. fao.org In soil analysis, microwave-assisted extraction with an acetonitrile/water mixture has been shown to be effective. epa.gov This method involves placing a soil sample with the solvent mixture into a microwave extractor for a short period, followed by centrifugation to separate fine soil particles. epa.gov Another method for soil involves shaking with an acetonitrile/water solution, followed by sonication and centrifugation. epa.gov

For some sample types, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is utilized. This involves adding cold water to the milled sample, followed by acetonitrile and a salt/buffer mixture, then shaking vigorously. dtu.dk The upper acetonitrile layer is then collected for analysis. lcms.cz

Following initial extraction, a clean-up step is essential to remove matrix components that could interfere with the final analysis. Solid-phase extraction (SPE) is a widely used and effective technique for this purpose. thermofisher.com In this procedure, the sample extract is passed through a cartridge containing a solid adsorbent material. specartridge.com For the analysis of this compound, C18 solid-phase extraction cartridges are commonly used. fao.orgcabidigitallibrary.org The extract is loaded onto the cartridge, interfering substances are washed away, and then the analyte of interest is eluted with a suitable solvent. specartridge.com The eluant is then collected for instrumental analysis. cabidigitallibrary.org This process can significantly reduce matrix effects and improve the accuracy of quantification.

Homogenization and Solvent Extraction Methods

Chromatographic and Spectroscopic Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry is the cornerstone of modern analytical methods for this compound, providing the necessary selectivity and sensitivity for detecting low residue levels.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of this compound. fao.orgregulations.gov This method involves separating the compound from other components in the sample extract using high-performance liquid chromatography (HPLC) with a C18 column. cabidigitallibrary.org The separated components then enter a tandem mass spectrometer, which acts as a highly specific and sensitive detector. researchtrends.netnih.gov

The mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode, which provides high specificity. epa.gov For this compound, specific mass transitions are monitored: a primary transition for quantification (m/z 398 → 378) and a secondary transition for confirmation (m/z 398 → 358). fao.orgepa.gov The use of an isotopically labeled internal standard can help to eliminate potential matrix effects. epa.gov

Table 1: LC-MS/MS Parameters for this compound Analysis

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Quantification Transition m/z 398 → 378 fao.orgepa.gov
Confirmation Transition m/z 398 → 358 fao.orgepa.gov
Chromatographic Column C18 cabidigitallibrary.org

| Internal Standard | Isotopically labeled this compound epa.gov |

This table is interactive. Click on the headers to sort.

Analytical methods for this compound undergo rigorous validation to ensure their reliability. Key performance characteristics that are evaluated include linearity, limit of quantitation (LOQ), limit of detection (LOD), accuracy (recovery), and precision (relative standard deviation, RSD).

For a method analyzing this compound in soil, linearity was demonstrated with a correlation coefficient of 0.9997 over a range of 1.0 µg/L to 100 µg/L. epa.gov The LOQ, the lowest concentration that can be reliably quantified, has been established at 0.01 mg/kg for this compound in various plant and animal matrices. fao.orgregulations.govapvma.gov.au In soil, an LOQ of 5.0 µg/kg has been reported. fao.orgepa.gov The LOD, the lowest concentration that can be detected, was reported as 1.5 µg/kg in soil. fao.orgepa.gov

Recovery studies are performed by fortifying blank samples with known concentrations of the analyte. For this compound, mean recoveries are typically expected to be within the 70-110% range. epa.gov In validation studies for animal matrices, recoveries were found to be acceptable, falling within the 70–120% range with a relative standard deviation (RSD) of less than 20%. apvma.gov.au

Table 2: Method Performance Characteristics for this compound

Matrix LOQ LOD Mean Recovery (%) RSD (%)
Plant Commodities 0.01 mg/kg fao.orgregulations.gov - 70-120 apvma.gov.au <20 apvma.gov.au
Animal Commodities 0.01 mg/kg fao.orgregulations.govcabidigitallibrary.org - 70-120 apvma.gov.au <20 apvma.gov.au

This table is interactive. Click on the headers to sort.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Proficiency Testing and Quality Control in Residue Analysis

To ensure the ongoing quality, accuracy, and comparability of analytical results from different laboratories, participation in proficiency tests (PTs) is essential. eurl-pesticides.eudtu.dk These tests are organized by European Union Reference Laboratories (EURLs) and are mandatory for official laboratories conducting pesticide residue analysis within the EU. eurl-pesticides.eudtu.dk

Environmental Fate and Transport of Bixafen Desmethyl

Soil Mobility and Leaching Potential

The mobility of Bixafen-desmethyl in the soil environment is a critical factor in determining its potential to move into different environmental compartments. While its parent compound, Bixafen (B1247100), shows very high sorption to soil and is considered a non-leacher, the characteristics of this compound are more nuanced. publications.gc.cavkm.no

Research indicates that this compound is a metabolite found in rotational crops, sometimes as a major residue component. apvma.gov.au In studies on rotational crops like Swiss chard, turnips, and wheat, this compound constituted 3–73% of the total radioactive residues found in plant commodities, indicating it is bioavailable and can be taken up by plants from the soil. apvma.gov.au However, other studies have found its presence to be more limited. In some field dissipation studies, residues of the parent compound Bixafen were primarily detected in the top 0 to 15 cm of soil. publications.gc.ca A long-term soil accumulation study reported that this compound (M21) was not detected above the limit of quantification. fao.org It has been described as a minor and "apparently stable degradate" in soil. regulations.gov

The adsorption and desorption characteristics of a compound in soil are often described by the Freundlich adsorption coefficient (Kf) and the organic carbon-normalized adsorption coefficient (Koc). While specific values for this compound are not detailed in the reviewed literature, the data for the parent compound provides context for the chemical family's behavior.

Table 1: Soil Adsorption and Mobility Data for Parent Compound Bixafen

ParameterValueClassification/InterpretationSource
Koc 3477-4974 mL/g (average 3869)Very High Sorption / Immobile vkm.no
Kf 41-103 (average 78)Very High Sorption vkm.no
GUS ---Non-leacher publications.gc.ca
Field Dissipation Mainly in 0-15 cm soil layerLimited vertical movement publications.gc.ca

This table presents data for the parent compound Bixafen to provide context for the chemical class. Specific mobility data for this compound is limited in the provided sources.

The potential for groundwater contamination is a primary concern for any agricultural chemical. For the Bixafen chemical family, the risk is not typically associated with the parent compound or directly with this compound, but rather with a subsequent degradate. publications.gc.ca

The metabolite M44 (this compound-pyrazole-4-carboxylic acid) has been identified as having the potential for groundwater contamination due to its high to very high mobility. vkm.novkm.no This is significant because M44 can be formed from the hydrolytic cleavage of this compound. regulations.govregulations.gov Therefore, the formation of this compound in the soil serves as a precursor step to the creation of the more mobile M44 metabolite, making it an important consideration in groundwater risk assessments. vkm.nobund.de Regulatory assessments have noted that for groundwater, residues of high exposure concern can include the parent compound and degradates such as M44 and M21 (this compound). regulations.gov

Aquatic Fate and Distribution in Sediments

When the parent compound Bixafen enters aquatic environments, it tends to dissipate from the water column and partition to the sediment, where it persists. publications.gc.cavkm.no Studies on water/sediment systems show that Bixafen moves from the water to the sediment with a half-life in the water phase of approximately 25-27 days. vkm.no Bixafen is considered stable to hydrolysis and aqueous photolysis, meaning these processes are not significant degradation pathways in water. regulations.govvkm.no

Specific studies detailing the aquatic fate of this compound are limited in the reviewed literature. However, as a metabolite of Bixafen, its behavior can be inferred to have similarities. The removal of a methyl group may slightly alter its physicochemical properties, but it is likely to retain a tendency to adsorb to organic matter in sediments. The partitioning of the parent compound into the sediment is a key feature of its aquatic fate.

Table 2: Aquatic Fate Data for Parent Compound Bixafen

ParameterFindingSource
Water/Sediment Dissipation (DT₅₀) ~25-27 days (from water phase) vkm.no
Primary Distribution Moves from water to sediment publications.gc.ca
Hydrolytic Degradation Hydrolytically stable vkm.no
Aqueous Photolysis Not an important degradation pathway regulations.govvkm.no

This table presents data for the parent compound Bixafen as direct aquatic fate studies for this compound were not available in the provided sources.

Persistence in Environmental Compartments

Persistence is a measure of how long a substance remains in a particular environment before it is broken down. The parent compound, Bixafen, is known to be very persistent in soil. publications.gc.ca Laboratory studies under aerobic conditions show a half-life of over a year, with 80-90% of the substance remaining after 120 days. vkm.nofao.org Field studies have reported dissipation half-lives (DT₅₀) for Bixafen ranging widely, from 45 to over 1000 days. apvma.gov.au

This compound is described in environmental fate studies as an "apparently stable degradate" in soil. regulations.gov Its identification as a major residue in rotational crops also points to its persistence within the soil-plant system. apvma.gov.au This persistence means that repeated applications of Bixafen could lead to the accumulation of its metabolites, including this compound, in the environment. vkm.no

Table 3: Environmental Persistence Data

CompoundCompartmentHalf-Life (DT₅₀) / FindingSource
Bixafen Soil (Aerobic, Lab)> 1 year vkm.no
Bixafen Soil (Field)45 to >1000 days apvma.gov.au
Bixafen Soil (Field, Northern Europe)316 to 1235 days vkm.no
Bixafen Soil PhotolysisNot observed fao.org
This compound (M21) SoilDescribed as an "apparently stable degradate" regulations.gov

Ecotoxicological Implications of Bixafen Desmethyl

Impact on Non-Target Organisms

The environmental risk of a pesticide is determined by assessing its potential impact on organisms that are not the intended target of the product. For bixafen (B1247100) and its metabolite bixafen-desmethyl, these assessments cover a wide range of species across aquatic and terrestrial ecosystems.

The toxicity of the parent compound, bixafen, provides insight into the potential effects considered in risk assessments. Studies have shown it to be highly toxic to fish under chronic exposure and very highly toxic to some species of algae. apvma.gov.auherts.ac.uk

Table 1: Aquatic Toxicity of the Parent Compound Bixafen

OrganismTest TypeEndpointValue (mg/L)Toxicity Classification
FishChronicNOECNot specifiedHighly Toxic apvma.gov.au
Aquatic Invertebrates (Daphnia magna)AcuteEC₅₀1.2 apvma.gov.auModerately Toxic apvma.gov.au
Aquatic Invertebrates (Daphnia magna)Chronic (21-day)NOEC0.125 apvma.gov.auData point apvma.gov.au
Algae (Pseudokirchneriella subcapitata)Growth RateErC₅₀0.097 apvma.gov.auVery Highly Toxic apvma.gov.au
Algae (Navicula pelliculosa)Growth RateErC₅₀0.03 apvma.gov.auVery Highly Toxic apvma.gov.au

EC₅₀: The concentration of a substance that causes a specific effect in 50% of the test population. NOEC: No Observed Effect Concentration. ErC₅₀: The concentration causing a 50% reduction in growth rate.

In contrast to the aquatic environment, risk assessments indicate that the use of bixafen at approved application rates poses a minimal or negligible risk to a range of terrestrial organisms, including wild mammals, birds, bees, beneficial insects, and earthworms. vkm.nopublications.gc.ca The residue definition for risk assessment in animal-derived food products includes both bixafen and this compound. apvma.gov.aupublications.gc.ca

Table 2: Terrestrial Toxicity of the Parent Compound Bixafen

OrganismTest TypeEndpointValueToxicity Classification
Honeybee (Apis mellifera)Acute OralLD₅₀>121 µg/bee apvma.gov.auNot Toxic apvma.gov.au
Honeybee (Apis mellifera)Acute ContactLD₅₀>100 µg/bee apvma.gov.auNot Toxic apvma.gov.au
Earthworm (Eisenia fetida)AcuteLC₅₀>1000 mg/kg soil apvma.gov.auNot Toxic apvma.gov.au
Earthworm (Eisenia fetida)ReproductiveNOEC100 mg/kg soil apvma.gov.auData point apvma.gov.au
Beneficial Insect (Aphidius rhopalosiphi)Tier 1 LabLR₅₀36.4 g a.i./ha apvma.gov.auMost sensitive species tested apvma.gov.au

LD₅₀: The dose of a substance that is lethal to 50% of the test population. LC₅₀: The concentration of a substance that is lethal to 50% of the test population. NOEC: No Observed Effect Concentration. LR₅₀: The application rate causing 50% mortality.

Aquatic Organisms (e.g., Fish, Aquatic Invertebrates, Algae)

Environmental Risk Assessment Frameworks

The environmental risk assessment for pesticides like bixafen and its metabolites is a structured process that integrates environmental exposure data with ecotoxicology information to evaluate the potential for adverse effects on non-target species. publications.gc.ca This framework is fundamental for regulatory approval and for establishing conditions of use.

A critical component of the risk assessment is determining the Estimated Environmental Concentrations (EECs) of a substance in various environmental compartments such as soil, water, and air. publications.gc.ca These concentrations are typically estimated using standardized models that account for the pesticide's application rates, chemical properties, and environmental fate. publications.gc.ca

For bixafen, EECs in surface and groundwater are calculated using tools like the Pesticide Water Calculator (PWC). publications.gc.ca For risk assessment purposes, regulatory bodies have identified parent bixafen and this compound as residues of concern. regulations.gov For instance, screening-level assessments for drinking water have used upper-bound EECs for bixafen of 16.3 parts per billion (ppb) for acute exposure and 15.2 ppb for chronic exposure. regulations.gov

The core of the risk assessment framework involves comparing the Estimated Environmental Concentrations (EECs) with the concentrations at which adverse effects are observed in ecotoxicological studies (e.g., LC₅₀, EC₅₀, NOEC). publications.gc.ca This comparison is often expressed as a Risk Quotient (RQ) or a Toxicity Exposure Ratio (TER).

Aquatic Risk: For aquatic organisms, the TER is calculated by dividing the toxicity endpoint (like EC₅₀ or NOEC) by the EEC. A TER below a certain trigger value (e.g., 10 for chronic risk to fish) indicates a potential risk. vkm.no Assessments for bixafen show that the TERs for aquatic organisms can fall below these trigger values, indicating a high risk that necessitates mitigation measures to reduce exposure. vkm.nopublications.gc.ca

Table 3: Compound Names Mentioned in the Article

Common Name/CodeChemical Name
BixafenN-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
This compound (M21)N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1H-pyrazole-4-carboxamide

Emerging Research and Future Directions

The study of Bixafen-desmethyl, a principal metabolite of the fungicide bixafen (B1247100), is gaining importance as regulatory bodies and researchers seek a more complete understanding of the environmental lifecycle of pesticides. Emerging research is focused on refining analytical methods, elucidating biological and environmental transformation processes, and predicting long-term ecological impact.

Q & A

Q. What experimental approaches are recommended for the identification and characterization of Bixafen-desmethyl in environmental or biological samples?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate this compound from complex matrices. Validate recovery rates using spiked samples .
  • Analytical Techniques :
    • Chromatography : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns, optimized for polar metabolites.
    • Spectroscopy : Confirm identity via tandem mass spectrometry (LC-MS/MS) with fragmentation patterns matched to reference standards. Quantify using calibration curves with internal standards (e.g., deuterated analogs) .
  • Data Validation : Report limits of detection (LOD), quantification (LOQ), and inter-day/intra-day precision (RSD < 15%) .

Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Synthesis Protocol : Follow IUPAC guidelines for naming and reaction conditions. Document solvent purity, catalyst concentrations, and temperature profiles .
  • Characterization : Provide NMR (¹H, ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) data for purity (>98%) and structural confirmation. Include spectral peaks in supplementary materials .
  • Batch Consistency : Use statistical process control (SPC) charts to monitor yield variability across batches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of this compound across studies?

Methodological Answer:

  • Heterogeneity Analysis : Apply meta-analytical tools (e.g., Cochrane Review methods) to quantify variability using I² (proportion of total variation due to heterogeneity) and H (standardized χ² statistic). Studies with I² > 50% require subgroup analysis .
  • Causal Factors : Investigate differences in experimental conditions (pH, UV exposure, microbial activity) using sensitivity analysis. Prioritize studies with controlled variables (e.g., OECD guideline-compliant biodegradation tests) .

Q. What strategies are effective for integrating computational modeling with experimental data to predict this compound’s metabolite toxicity?

Methodological Answer:

  • In Silico Tools : Use QSAR models (e.g., EPA’s TEST) to predict toxicity endpoints (LC50, EC50). Validate predictions against in vitro assays (e.g., zebrafish embryo toxicity tests) .
  • Data Reconciliation : Apply Bayesian statistics to harmonize model outputs with empirical data, adjusting for covariates like partition coefficients (log P) .

Q. How should researchers design cross-disciplinary studies to assess this compound’s ecological impact?

Methodological Answer:

  • Experimental Framework :
    • Field Sampling : Use stratified random sampling in agricultural zones with historical Bixafen use.
    • Ecotoxicology : Measure bioaccumulation in soil invertebrates (e.g., earthworms) via ICP-MS for metal co-contaminants .
    • Microbiome Analysis : Apply 16S rRNA sequencing to evaluate soil microbial diversity shifts .
  • Statistical Power : Conduct a priori power analysis (α = 0.05, β = 0.20) to determine sample sizes .

Q. What methodologies address gaps in literature reviews on this compound’s pharmacokinetic properties?

Methodological Answer:

  • Scoping Review : Follow Arksey & O’Malley’s framework to map existing studies, emphasizing species-specific ADME (absorption, distribution, metabolism, excretion) data gaps .
  • Critical Appraisal : Use AMSTAR-2 criteria to assess study quality, prioritizing peer-reviewed in vivo/in vitro models over computational predictions .

Q. Guidance for Data Presentation

  • Tables : Label with Arabic numerals (e.g., Table 1), and reference in-text without duplicating data .
  • Statistical Reporting : Include effect sizes (Cohen’s d), confidence intervals (95% CI), and p-values adjusted for multiple comparisons (e.g., Bonferroni) .

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